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Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2-
Methoxyphenylacetonitrile (CAS 7035-03-2), a key intermediate in the synthesis of various
pharmaceutical compounds. Understanding the thermodynamic characteristics of this molecule
is crucial for process optimization, reaction modeling, and ensuring the stability and purity of
final products. This document summarizes available calculated thermodynamic data, details
relevant experimental protocols for their determination, and provides visual workflows for these
methodologies.

Core Thermodynamic Data

While experimental thermodynamic data for 2-Methoxyphenylacetonitrile is not readily
available in the public domain, established computational methods provide reliable estimations.
The following tables summarize key thermodynamic properties calculated using the Joback and
Crippen methods, which are widely used group contribution techniques for predicting the
thermophysical properties of organic compounds.

Table 1: Calculated Thermodynamic Properties of 2-Methoxyphenylacetonitrile
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Property Symbol Value Unit Method

Standard Gibbs

Free Energy of AfG® 155.86 kJ/mol Joback
Formation
Enthalpy of
Formation (ldeal AfH°gas 28.63 kJ/mol Joback
Gas)
Enthalpy of
) AfusH® 15.41 kJ/mol Joback
Fusion
Enthalpy of
o AvapH® 51.45 kJ/mol Joback
Vaporization
Joback
Ideal Gas Heat
] Cp,gas - J/mol-K (temperature
Capacity
dependent)

Table 2: Calculated Physicochemical and Phase Transition Properties

Property Symbol Value Unit Method
Normal Boiling )

) Thoil 561.48 K Joback
Point

] ] Experimental
Melting Point Tfus 338.15 - 340.15 K )
(literature)[1][2]
Critical
Tc 787.14 K Joback

Temperature
Critical Pressure Pc 3059.17 kPa Joback
Octanol/Water
Partition logPoct/wat 1.761 - Crippen
Coefficient
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Note: The Joback method is a group contribution method used for the estimation of several
thermodynamic properties of pure components based on their molecular structure.[3][4][5] The
Crippen method is an atom-based approach for the calculation of the octanol-water partition
coefficient (logP).[6][7]

Experimental Protocols for Thermodynamic
Property Determination

To complement the calculated data, this section provides detailed experimental protocols for
determining the key thermodynamic properties of solid organic compounds like 2-
Methoxyphenylacetonitrile.

Enthalpy of Formation (AfH°) via Bomb Calorimetry

The standard enthalpy of formation of an organic compound containing nitrogen is determined
indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Methodology:
e Sample Preparation:

o A pellet of 2-Methoxyphenylacetonitrile (approximately 1 g, weighed to a precision of 0.1
mgq) is prepared using a pellet press.

o A known length of fuse wire (e.g., nickel-chromium) is weighed.
e Bomb Assembly:
o The sample pellet is placed in the combustion capsule within the bomb.
o The fuse wire is connected to the electrodes, ensuring it is in contact with the sample.

o Asmall, known amount of deionized water (typically 1 mL) is added to the bottom of the
bomb to saturate the internal atmosphere and ensure condensation of water formed
during combustion.

e Pressurization and Combustion:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://en.wikipedia.org/wiki/Joback_method
https://grokipedia.com/page/Joback_method
https://www.scribd.com/document/269556674/Physical-Properties-Estimation-by-Jobak-UNIFAC-Method
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://www.rdkit.org/docs/source/rdkit.Chem.Crippen.html
https://www.benchchem.com/product/b128560?utm_src=pdf-body
https://www.benchchem.com/product/b128560?utm_src=pdf-body
https://www.benchchem.com/product/b128560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

o The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.[8]
[91[10]

o The pressurized bomb is submerged in a known volume of water in the calorimeter
bucket.

o The system is allowed to reach thermal equilibrium, and the initial temperature is
recorded.

o The sample is ignited by passing an electric current through the fuse wire.

Data Acquisition and Analysis:

o

The temperature of the water in the calorimeter is recorded at regular intervals until a
maximum temperature is reached and the system begins to cool.

o The unburned portion of the fuse wire is recovered and weighed.

o The heat capacity of the calorimeter system (C_cal) is determined by combusting a
standard substance with a known enthalpy of combustion, such as benzoic acid.[11]

o The heat released by the combustion of the sample is calculated from the temperature
change and the heat capacity of the calorimeter.

o Corrections are made for the heat of combustion of the fuse wire and the formation of
nitric acid from residual nitrogen.

o The standard enthalpy of combustion (AcH®) is calculated, and from this, the standard
enthalpy of formation (AfH°) is determined using Hess's Law.
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Workflow for determining the enthalpy of formation using bomb calorimetry.

Enthalpy of Fusion (AfusH®) and Melting Point (Tfus) via
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal properties of materials, including
melting point and enthalpy of fusion.

Methodology:
e Sample Preparation:

o A small amount of 2-Methoxyphenylacetonitrile (5-15 mg) is accurately weighed into an
aluminum DSC pan.[3]

o The pan is hermetically sealed to prevent any loss of sample due to sublimation or
vaporization.

e Instrument Setup and Calibration:

o The DSC instrument is calibrated for temperature and enthalpy using a standard reference
material with a known melting point and enthalpy of fusion, such as indium.

o An empty, sealed aluminum pan is used as a reference.
o The sample and reference pans are placed in the DSC cell.
e Thermal Program:

o The sample is subjected to a controlled heating program under an inert atmosphere (e.g.,
nitrogen) to prevent oxidation.

o Atypical program involves an initial heating and cooling cycle to erase the thermal history
of the sample.
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o The final heating ramp is performed at a constant rate (e.g., 10 °C/min) through the
melting transition of the sample.[12]

o Data Analysis:

o The DSC thermogram plots the differential heat flow between the sample and the
reference as a function of temperature.

o The melting point (Tfus) is determined as the onset temperature of the endothermic
melting peak.

o The enthalpy of fusion (AfusH°) is calculated by integrating the area of the melting peak.

Weigh 5-15 mg Sample

Thermal Analysis Integrate Peak for AfusH®

Calibrate with Indium Place Sample & Reference Pans Heat/Cool Cycle (erase history) }—»{ Heat at Constant Rate Plot Heat Flow vs. Temperature

Click to download full resolution via product page

Workflow for determining melting point and enthalpy of fusion using DSC.

Vapor Pressure and Enthalpy of Vaporization (AvapH®)

For solids with low volatility, the Knudsen effusion method is a suitable technique for
determining vapor pressure.

Methodology:

e Sample Preparation:
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o A small amount of crystalline 2-Methoxyphenylacetonitrile is placed in a Knudsen cell,
which is a small container with a precisely machined orifice of known area.

o Experimental Setup:

o The Knudsen cell is placed in a high-vacuum chamber.

o The cell is heated to a series of well-controlled temperatures.
e Measurement:

o At each temperature, the rate of mass loss of the sample due to effusion through the
orifice is measured using a sensitive microbalance.[13][14]

o Data Analysis:

o The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss
using the Knudsen equation.

o The enthalpy of sublimation (AsubH°) is determined from the temperature dependence of
the vapor pressure by plotting In(P) versus 1/T, according to the Clausius-Clapeyron

equation.

o The enthalpy of vaporization (AvapH°) can be estimated from the enthalpy of sublimation
and the enthalpy of fusion using the relationship: AsubH® = AfusH® + AvapH°.

For higher vapor pressures, the static method can be employed, where the sample is placed in
an evacuated, temperature-controlled vessel, and the equilibrium vapor pressure is measured
directly with a pressure transducer.[15][16]
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Workflow for vapor pressure and enthalpy of vaporization determination.
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Conclusion

This technical guide provides a summary of the calculated thermodynamic properties of 2-
Methoxyphenylacetonitrile and outlines the standard experimental procedures for their
determination. While experimental data for this specific compound is sparse, the provided
protocols for bomb calorimetry, differential scanning calorimetry, and vapor pressure
measurement offer a robust framework for researchers to obtain these critical parameters.
Accurate thermodynamic data is indispensable for the efficient and safe development of
chemical processes involving 2-Methoxyphenylacetonitrile in the pharmaceutical and
chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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